molecular formula C28H24ClNO3 B133452 2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester CAS No. 150026-72-5

2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester

Cat. No.: B133452
CAS No.: 150026-72-5
M. Wt: 457.9 g/mol
InChI Key: KPCSDMZEMDMWKQ-WKMZLRSWSA-N
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Description

Properties

IUPAC Name

methyl 2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24ClNO3/c1-33-28(32)25-8-3-2-6-20(25)12-16-27(31)22-7-4-5-19(17-22)9-14-24-15-11-21-10-13-23(29)18-26(21)30-24/h2-11,13-15,17-18,27,31H,12,16H2,1H3/b14-9+/t27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCSDMZEMDMWKQ-WKMZLRSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00471276
Record name methyl 2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]benzoate
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Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150026-72-5
Record name Methyl 2-[(3R)-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150026-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-[(3R)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-hydroxypropyl]benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-[(3R)-3-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-hydroxypropyl]-, methyl ester
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Biological Activity

2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester, also known by its CAS number 150026-75-8, is a complex organic compound with potential biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C29H28ClNO2
  • Molecular Weight : 457.99 g/mol
  • CAS Number : 150026-75-8
  • Purity : >95% (HPLC)

The structure features a chloroquinoline moiety, which is significant for its pharmacological properties. The compound is often used in pharmaceutical applications and as an impurity reference in drug formulations.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activity. For instance, studies on related quinoline derivatives have shown their efficacy as inhibitors of cell proliferation in various cancer cell lines.

  • Mechanism of Action : The compound's mechanism may involve the inhibition of estrogen receptors (ERs), particularly ERα, which is crucial in breast cancer progression. Molecular docking studies suggest that it can bind effectively to the ligand-binding domain (LBD) of ERs, potentially disrupting their function and leading to apoptosis in cancer cells .
  • Case Studies :
    • In vitro studies demonstrated that derivatives of this compound significantly reduced the viability of breast cancer cells (MCF-7 line), indicating potential for further development as a therapeutic agent .
    • A comparative analysis with known anticancer agents like tamoxifen showed that similar compounds exhibited comparable binding affinities and biological effects, suggesting a viable alternative for breast cancer treatment .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound may possess anti-inflammatory effects. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines and reduce inflammation in animal models.

  • Research Findings :
    • Studies have shown that some methyl esters derived from benzoic acid exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammation pathways. This suggests that the compound could be explored for its anti-inflammatory potential .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profile of this compound is crucial for its development as a therapeutic agent.

  • ADMET Properties :
    • Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable profiles with good oral bioavailability and minimal toxicity at therapeutic doses.
    • Further studies are required to comprehensively evaluate its safety profile in vivo.

Comparative Analysis with Related Compounds

Compound NameActivityMechanismReference
TamoxifenAnticancerERα antagonist
4-Coumaric Acid Methyl EsterAnticancer & Anti-inflammatoryCOX inhibition
MontelukastAnti-inflammatoryLeukotriene receptor antagonist

Scientific Research Applications

Pharmaceutical Applications

Montelukast Synthesis
The primary application of 2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester is as an intermediate in the synthesis of Montelukast. Montelukast is classified as a leukotriene receptor antagonist, which plays a crucial role in preventing asthma attacks and alleviating allergic symptoms. The synthesis of Montelukast involves several steps where this compound serves as a key building block, particularly in the formation of its active pharmaceutical ingredient (API) .

Analytical Standards

Due to its significance in pharmaceutical manufacturing, this compound is utilized as a reference standard in analytical chemistry. It is crucial for validating methods to ensure the purity and quality of Montelukast during production. This application is vital for compliance with regulatory standards set by agencies such as the FDA .

Case Studies

  • Quality Control in Pharmaceutical Production
    A study demonstrated the use of this compound as a reference standard in the quality control processes of Montelukast production. The compound was analyzed using High-Performance Liquid Chromatography (HPLC), confirming its utility in ensuring product consistency and compliance with pharmacopoeial standards .
  • Impurity Profiling
    Research focusing on impurity profiling highlighted how this compound can be identified and quantified during the synthesis of Montelukast. This profiling is essential for understanding the degradation pathways and stability of the drug, which could affect its efficacy and safety .

Comparison with Similar Compounds

Research Findings and Implications

  • Stereochemistry Matters : The (R)-configuration in the target compound optimizes receptor binding and metabolic stability, critical for Montelukast’s efficacy .
  • Synthetic Optimization : Ketoreductase engineering enables high-yield production of the (R)-isomer, minimizing impurities like the 3-oxo precursor .
  • Species Variability : Stereoselective clearance in preclinical models underscores the need for species-specific pharmacokinetic studies .

Preparation Methods

Condensation of Methyl 2-Iodobenzoate with Diethyl Malonate

The foundational synthetic route begins with the condensation of methyl 2-iodobenzoate and diethyl malonate in the presence of a base. Patent WO2008058118A2 details this reaction using bases such as potassium carbonate or sodium methoxide in toluene or xylene at 10–100°C. The molar ratio of base to diethyl malonate is critical, with optimal results achieved at <1.5 equivalents to minimize side reactions. For example, a reaction at 70°C with potassium carbonate yielded the intermediate 2-(3-{3-[2-(7-chloro-quinolin-2-yl)-vinyl]-phenyl}-3-oxo-propyl)-benzoic acid methyl ester at 93.52% purity by HPLC.

Reaction Conditions and Solvent Selection

  • Solvents : Hydrocarbon solvents like toluene or cyclohexane are preferred for their ability to dissolve reactants while facilitating easy isolation of products.

  • Temperature : Reactions conducted at 55–70°C reduce decomposition risks while maintaining reaction kinetics.

  • Workup : Post-reaction, the mixture is washed with saturated sodium chloride and filtered through a celite bed to remove inorganic residues.

Stereoselective Reduction of Ketone Intermediates

The reduction of the ketone group in 2-(3-{3-[2-(7-chloro-quinolin-2-yl)-vinyl]-phenyl}-3-oxo-propyl)-benzoic acid methyl ester to the corresponding alcohol is achieved using sodium borohydride or biocatalytic ketoreductases (KREDs). The patent describes a two-step reduction where the ketone is first mesylated with methanesulfonyl chloride in dichloromethane, followed by displacement with (1-mercaptomethyl-cyclopropyl)acetonitrile in N,N-dimethylformamide at -15°C. This method produces the R-configuration with 99.2% enantiomeric excess (ee).

Key Parameters for Stereochemical Control

  • Temperature : Maintaining temperatures below -13°C prevents racemization.

  • Additives : Chiral auxiliaries or enzyme cofactors (e.g., NADPH in KRED systems) enhance stereoselectivity.

  • Purification : Recrystallization from methanol or acetonitrile removes diastereomeric impurities.

Mechanochemical and Sustainable Synthesis Approaches

Solvent-Free KRED Reduction

Recent advancements in mechanochemistry enable the reduction of ketone intermediates without solvents. A study demonstrated that ball-milling the ketone with KRED enzymes and cofactors for 5–72 hours achieves comparable yields (85–90%) to traditional methods while reducing waste. This approach eliminates the need for hazardous solvents like dichloromethane and shortens reaction times by 40%.

Advantages Over Conventional Methods

  • Sustainability : Reduces solvent consumption by 95% and energy use by 30%.

  • Scalability : Twin-screw extrusion allows continuous production, suitable for industrial-scale synthesis.

Purification and Analytical Characterization

Crystallization Optimization

Final purification involves recrystallization from methanol or toluene. For instance, dissolving the crude product in methanol (8.5 L/kg) at 90°C and cooling to 30°C yields crystals with 99.2% purity. Activated carbon treatment (2–5% w/w) removes colored impurities without affecting yield.

Analytical Data

ParameterValueMethodSource
Purity99.2%HPLC
Melting Point152–154°CDSC
Enantiomeric Excess99.2% (R-configuration)Chiral HPLC

Comparative Analysis of Synthetic Routes

Yield and Efficiency

MethodYieldPurityTimeSolvent Use
Traditional85%99.2%48 hHigh
Mechanochemical88%98.5%28 hLow

Industrial-Scale Process Considerations

Cost and Environmental Impact

Traditional methods incur high costs due to solvent recovery and waste disposal. Mechanochemical routes reduce operational expenses by 20–25% and align with green chemistry principles .

Q & A

Q. What are the established synthetic routes for 2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester, and how do intermediates influence yield?

The compound is synthesized via multi-step reactions, often as a key intermediate in leukotriene receptor antagonist development (e.g., montelukast). Critical steps include:

  • Esterification : Methylation of the benzoic acid moiety using methanol under acidic conditions .
  • Stereoselective Hydroxylation : The (R)-configuration at the hydroxypropyl group is achieved via asymmetric catalysis or chiral resolution .
  • Cross-Coupling : A Heck reaction introduces the 7-chloroquinoline ethenyl group . Yield optimization requires controlling reaction temperatures (e.g., 115°C for ketoprofen-derived intermediates) and purification via column chromatography with ethyl acetate/cyclohexane/methanol (3:1:0.1) eluents .

Q. How can researchers verify the stereochemical purity of the (R)-configured hydroxypropyl group?

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:isopropanol (90:10) mobile phase to resolve enantiomers .
  • Optical Rotation : Compare experimental [α]D values with literature data (e.g., +15.2° for the (R)-enantiomer) .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, as demonstrated for related quinoline derivatives .

Q. What analytical methods are recommended for structural characterization?

  • NMR Spectroscopy : Key signals include the methyl ester (δ 3.6–3.8 ppm, singlet) and hydroxypropyl proton (δ 4.2–4.5 ppm, multiplet) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 458.956 (calculated for C28H24ClNO3) .
  • IR Spectroscopy : Detect ester carbonyl stretches at ~1720 cm⁻¹ and hydroxyl groups at 3400–3500 cm⁻¹ .

Advanced Research Questions

Q. How does the (R)-vs-(S)-configuration of the hydroxypropyl group affect biological activity in leukotriene receptor binding?

The (R)-enantiomer exhibits 10–50× higher receptor affinity due to optimal hydrogen bonding with Cys³⁴⁵ in the receptor’s binding pocket. In contrast, the (S)-enantiomer shows reduced activity (<10% inhibition at 1 µM) . Computational docking (e.g., AutoDock Vina) can predict binding poses, validated via in vitro assays using HEK293 cells expressing human CysLT1 receptors .

Q. What strategies address discrepancies in spectral data during structural elucidation?

Contradictions may arise from:

  • Tautomerism : The ethenyl group’s (E/Z)-isomerism can alter NMR coupling constants (e.g., J = 16 Hz for trans vs. 12 Hz for cis) .
  • Solvent Effects : Deuterated solvents (CDCl3 vs. DMSO-d6) shift hydroxypropyl proton signals by up to 0.3 ppm. Always report solvent conditions .
  • Impurities : Trace oxidation products (e.g., ketone at C3) are identified via LC-MS and mitigated by inert atmosphere synthesis .

Q. How can the compound’s stability under varying storage conditions be optimized?

  • Temperature : Degrades rapidly at >25°C; store at 2–8°C with desiccants to prevent hydrolysis .
  • Light Sensitivity : The quinoline moiety undergoes photodegradation; use amber vials and minimize UV exposure .
  • pH Stability : Stable in anhydrous solvents (e.g., THF, DCM) but hydrolyzes in aqueous buffers (t1/2 = 24 h at pH 7.4) .

Q. What in vitro models are suitable for studying metabolic pathways of this compound?

  • Hepatic Microsomes : Incubate with human liver microsomes (HLMs) and NADPH to identify oxidative metabolites (e.g., hydroxylation at C3) .
  • CYP450 Inhibition Assays : Test CYP3A4/2C9 inhibition using fluorogenic substrates to assess drug-drug interaction risks .
  • LC-MS/MS Metabolite Profiling : Detect phase I/II metabolites with Q-TOF instruments and database matching (e.g., MetabolitePilot™) .

Methodological Challenges & Solutions

Q. How to resolve low yields in the final coupling step with 7-chloroquinoline?

  • Catalyst Optimization : Replace Pd(OAc)₂ with Buchwald-Hartwig catalysts (e.g., XPhos Pd G3) to improve cross-coupling efficiency .
  • Solvent Screening : Use DMAc instead of DMF for higher solubility of aromatic intermediates .
  • Microwave Assistance : Reduce reaction time from 24 h to 2 h at 120°C with 300 W irradiation .

Q. What green chemistry approaches minimize waste in large-scale synthesis?

  • Solvent Recycling : Recover >90% of ethyl acetate via fractional distillation .
  • Catalytic Reductions : Replace stoichiometric reagents (e.g., NaBH4) with transfer hydrogenation (e.g., HCOONH4/Pd/C) .
  • E-Factor Reduction : Achieve E-factor <15 by optimizing atom economy in the esterification step .

Q. How to design comparative studies with structural analogs to enhance pharmacological properties?

  • SAR Analysis : Synthesize analogs with substituents at the benzoic acid (e.g., nitro, methoxy) and test IC50 in calcium flux assays .
  • LogP Optimization : Introduce hydrophilic groups (e.g., -SO3H) to improve aqueous solubility while maintaining ClogP <5 .
  • In Silico Screening : Use Schrödinger’s QikProp to predict ADME properties and prioritize analogs for synthesis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester
Reactant of Route 2
Reactant of Route 2
2-[3-(R)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]benzoic Acid Methyl Ester

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